Pomotrelvir

Description

Properties

CAS No. |

2713437-86-4 |

|---|---|

Molecular Formula |

C23H26ClN5O3 |

Molecular Weight |

455.9 g/mol |

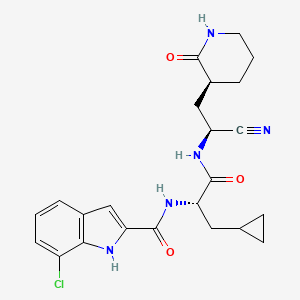

IUPAC Name |

7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |

InChI Key |

BNMFQWUHWYJTRI-BQFCYCMXSA-N |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |

Canonical SMILES |

C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pomotrelvir's Mechanism of Action on SARS-CoV-2 Mpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomotrelvir (formerly PBI-0451) is a potent and selective antiviral agent targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. As an essential enzyme for viral replication, Mpro represents a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with SARS-CoV-2 Mpro. The document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and presents visual representations of the underlying biochemical processes and experimental workflows. Although this compound's clinical development was suspended following Phase 2 trials that did not meet their primary endpoint, the extensive preclinical data offers valuable insights for the ongoing development of Mpro inhibitors.[1]

Introduction to this compound and SARS-CoV-2 Mpro

The SARS-CoV-2 main protease is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins.[2][3] This process is essential for the assembly of the viral replication and transcription complex. Due to its highly conserved nature among coronaviruses and the absence of a close human homolog, Mpro is an attractive target for antiviral drug development, minimizing the potential for off-target effects.[2][4]

This compound was developed as a competitive inhibitor of SARS-CoV-2 Mpro.[5][6] This guide will explore the biochemical and structural basis of its inhibitory activity.

Mechanism of Action

This compound functions as a potent and competitive inhibitor of SARS-CoV-2 Mpro.[5][6] Its mechanism of action is characterized by the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[5] This covalent modification effectively inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.

Covalent Inhibition of Mpro

Structural studies have revealed that this compound's nitrile warhead forms a covalent adduct with the sulfur atom of the catalytic Cys145 residue of Mpro. This interaction is a hallmark of many potent Mpro inhibitors. The formation of this stable covalent bond prevents the enzyme from binding to and cleaving its natural substrates.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been quantified through various enzymatic and cell-based assays. The key parameters are summarized in the tables below.

Table 1: Enzymatic Inhibition of Mpro from Various Coronaviruses by this compound

| Mpro Source | Mean IC50 (nM, SD) |

| SARS-CoV-2 WT | 24 (5) |

| SARS-CoV-2 (P132H) | 34 (NA) |

| SARS-CoV | 61 (NA) |

| MERS-CoV | 115 (NA) |

| HCoV-229E | 379 (NA) |

| HCoV-OC43 | 197 (NA) |

| HCoV-HKU1 | 216 (NA) |

| HCoV-NL63 | 112 (NA) |

Data sourced from Tong et al., 2023.

Table 2: Antiviral Activity of this compound in Cell-Based Assays

| Assay System | Cell Line | Mean EC50 (nM) |

| SARS-CoV-2 WA-1 Infection (qRT-PCR) | iPS-AT2 | 36 |

| SARS-CoV-2 WA-1 Infection (Nluc) | iPS-AT2 | 23 |

| SARS-CoV-2-EGFP Replicon | A549-ACE2 | 23 |

| CoV-229E CPE Assay | MRC-5 | 180 |

| CoV-OC43 CPE Assay | HCT-8 | 380 |

Data sourced from Tong et al., 2023.

Table 3: Selectivity of this compound Against Human Proteases

| Protease | Fold Selectivity over SARS-CoV-2 Mpro Ki |

| Caspase-2 | >37,000 |

| Chymotrypsin C | >37,000 |

| Elastase | >37,000 |

| Thrombin | >37,000 |

| Cathepsin S | 165 |

| Cathepsin K | 107 |

| Cathepsin B | 470 |

| Cathepsin L | 2,740 |

Data sourced from Tong et al., 2023.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

SARS-CoV-2 Mpro Kinetic Assay

The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a microfluidic capillary electrophoresis-based assay.

Objective: To determine the inhibition constant (Ki) of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorescently labeled substrate peptide (e.g., FAM-TSAVLQSGFRK-NH2)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM TCEP, 50 mM NaCl, 0.01% Triton X-100, 10% glycerol)

-

Caliper LabChip 3000 Drug Discovery System or similar microfluidic electrophoresis platform

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, combine the SARS-CoV-2 Mpro enzyme and the fluorescently labeled substrate.

-

Add the different concentrations of this compound to the enzyme-substrate mixture. Include a no-inhibitor control.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

At specific time points, quench the reaction (e.g., by adding a denaturing solution).

-

Analyze the reaction products using the Caliper LabChip 3000 system. The system separates the cleaved fluorescent product from the uncleaved substrate based on their electrophoretic mobility.

-

Quantify the amount of product formed at each inhibitor concentration.

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the Morrison equation for competitive inhibition.[5]

Cell-Based SARS-CoV-2 Replicon Assay

A lentivirus-based SARS-CoV-2 replicon system expressing a reporter gene (e.g., luciferase or GFP) is used to assess the antiviral activity of this compound in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication.

Materials:

-

A549 cells stably expressing ACE2 (A549-ACE2)

-

Lentiviral particles carrying the SARS-CoV-2 replicon with a reporter gene

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Luciferase assay reagent (if using a luciferase reporter)

-

Flow cytometer or fluorescence microscope (if using a GFP reporter)

Procedure:

-

Seed A549-ACE2 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.

-

Transduce the cells with the lentiviral particles carrying the SARS-CoV-2 replicon.

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a GFP reporter, quantify the percentage of GFP-positive cells using a flow cytometer or fluorescence microscopy.

-

Plot the reporter signal against the this compound concentration and determine the EC50 value using a non-linear regression analysis.

X-ray Crystallography of Mpro-Pomotrelvir Complex

The three-dimensional structure of the SARS-CoV-2 Mpro in complex with this compound was determined by X-ray crystallography.

Objective: To elucidate the binding mode of this compound in the active site of SARS-CoV-2 Mpro.

Protocol:

1. Protein Expression and Purification:

- The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag).[7][8][9]

- The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[10]

- Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.[8]

- Cells are harvested by centrifugation, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.[8]

2. Co-crystallization:

- The purified Mpro is concentrated and incubated with an excess of this compound to ensure complex formation.

- The Mpro-pomotrelvir complex is crystallized using vapor diffusion methods (sitting or hanging drop).

- Crystallization screens are performed to identify suitable conditions (precipitant, buffer pH, additives) for crystal growth.

3. X-ray Diffraction Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.

- X-ray diffraction data are collected at a synchrotron source.

- The diffraction data are processed (indexed, integrated, and scaled) using appropriate software.

- The structure is solved by molecular replacement using a known Mpro structure as a search model.

- The model is refined against the experimental data, and the this compound molecule is built into the electron density map.

Table 4: Crystallography Data Collection and Refinement Statistics for Mpro-Pomotrelvir Complex

| Parameter | Value |

| PDB ID | 8FGQ |

| Space group | C1 2 1 |

| Cell dimensions (Å) | a=89.5, b=86.3, c=105.8 |

| α, β, γ (°) | 90, 115.1, 90 |

| Resolution (Å) | 50.0 - 2.15 (2.19 - 2.15) |

| Rmerge | 0.106 (0.838) |

| I/σI | 13.9 (2.1) |

| Completeness (%) | 99.9 (100.0) |

| Redundancy | 7.3 (7.4) |

| Refinement | |

| Resolution (Å) | 47.9 - 2.15 |

| No. reflections | 51194 |

| Rwork / Rfree | 0.198 / 0.236 |

| Atoms | |

| Protein | 4734 |

| Ligand | 34 |

| Water | 237 |

| **B-factors (Ų) ** | |

| Protein | 48.7 |

| Ligand | 41.6 |

| Water | 44.1 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.003 |

| Bond angles (°) | 0.61 |

Values in parentheses are for the highest-resolution shell. Data sourced from Tong et al., 2023.

Visualizing the Mechanism and Workflows

This compound's Mechanism of Action on Mpro

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Workflow for Mpro Kinetic Assay

Caption: Workflow for determining Mpro inhibition kinetics.

Workflow for Cell-Based Replicon Assay

Caption: Workflow for assessing antiviral activity in a replicon assay.

Resistance and Cross-Resistance

Studies have shown that certain mutations in the Mpro gene that confer resistance to nirmatrelvir also result in cross-resistance to this compound.[5][6] This is consistent with the finding that both inhibitors compete for the same binding site in the Mpro active site.[5][6] Key resistance mutations include those at positions L50, E166, and L167.[11]

Combination Studies

In vitro studies have demonstrated that this compound acts additively when combined with other antiviral agents that have different mechanisms of action, such as the nucleoside analogs remdesivir and molnupiravir.[5][6] This suggests the potential for combination therapies to enhance antiviral efficacy and mitigate the emergence of resistance.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of the SARS-CoV-2 main protease. Its mechanism of action involves the formation of a covalent adduct with the catalytic cysteine Cys145, leading to the inactivation of the enzyme and inhibition of viral replication. While its clinical development has been halted, the detailed understanding of its interaction with Mpro, supported by extensive quantitative data and structural studies, provides a valuable foundation for the design and development of next-generation Mpro inhibitors for the treatment of COVID-19 and future coronavirus threats. The experimental protocols and workflows outlined in this guide serve as a comprehensive resource for researchers in the field of antiviral drug discovery.

References

- 1. SARS-CoV-2 viral dynamics in a placebo-controlled phase 2 study of patients infected with the SARS-CoV-2 Omicron variant and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 8. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical Structure and Synthesis of Pomotrelvir (PBI-0451)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomotrelvir (PBI-0451) is an investigational oral antiviral agent developed for the treatment of COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This document provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound, based on information disclosed in patent literature. The synthesis involves a multi-step sequence, including the preparation of key building blocks and their subsequent coupling to assemble the final molecule. This guide is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a complex small molecule featuring several key structural motifs that contribute to its antiviral activity.

Table 1: Chemical Identity of this compound (PBI-0451)

| Identifier | Value |

| IUPAC Name | 7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |

| Molecular Formula | C₂₃H₂₆ClN₅O₃ |

| CAS Number | 2713437-86-4 |

| Molecular Weight | 455.94 g/mol |

| Appearance | White to off-white solid |

The chemical structure of this compound is characterized by a central 7-chloro-1H-indole-2-carboxamide core. This is linked to a chiral amino acid derivative which incorporates a cyclopropyl group. A key feature for its mechanism of action is the terminal nitrile group, which acts as a warhead, and a 2-oxopiperidin-3-yl moiety.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of three key fragments followed by their sequential coupling.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates and Final Compound

The following sections detail the synthetic route to this compound, based on the procedures outlined in patent literature from Pardes Biosciences.

Synthesis of Fragment A: 7-chloro-1H-indole-2-carboxylic acid

The synthesis of the indole core typically starts from a commercially available substituted aniline. A common method is the Fischer indole synthesis.

Caption: Synthesis of Fragment A.

Experimental Protocol (General):

-

Reduction of 2-chloro-6-nitrotoluene: 2-chloro-6-nitrotoluene is reduced to 2-chloro-6-aminotoluene using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.

-

Diazotization and Hydrazone formation: The resulting aniline is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with a pyruvate derivative (e.g., ethyl pyruvate) to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions with heating to yield the indole ring system. Subsequent hydrolysis of the ester group provides the carboxylic acid, Fragment A.

Synthesis of Fragment B: (S)-2-amino-3-cyclopropylpropanoic acid derivative

This chiral amino acid can be prepared from a suitable starting material like L-aspartic acid or through asymmetric synthesis.

Caption: Synthesis of Fragment B.

Experimental Protocol (General):

-

Protection: The amino group of L-aspartic acid is protected, for example, with a Boc group.

-

Side Chain Modification: The side chain carboxylic acid is converted in a multi-step process to the cyclopropylmethyl group. This can involve reduction to an alcohol, activation (e.g., tosylation), and subsequent reaction with a cyclopropyl organometallic reagent or a cyclopropanation reaction.

-

Deprotection: The protecting group is removed to yield the desired amino acid derivative.

Synthesis of Fragment C: (S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethan-1-amine

This fragment contains a nitrile group and a chiral lactam.

Caption: Synthesis of Fragment C.

Experimental Protocol (General):

-

Lactam Formation and Protection: L-glutamic acid is cyclized to form pyroglutamic acid, and the nitrogen is protected.

-

Reduction: The carboxylic acid is reduced to the corresponding aldehyde.

-

Cyanation and Amination: The aldehyde undergoes a reaction such as the Strecker synthesis, where it is treated with a cyanide source and an ammonia source to introduce the nitrile and the amine group.

Assembly of this compound

The final steps involve the coupling of the three fragments.

Caption: Final assembly of this compound.

Experimental Protocol (General):

-

Reductive Amination: The amino group of Fragment B is reacted with the aldehyde precursor of Fragment C under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form the secondary amine intermediate.

-

Amide Coupling: The resulting intermediate amine is then coupled with the carboxylic acid of Fragment A using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the final this compound molecule.

-

Purification: The final product is purified by techniques such as column chromatography and/or recrystallization.

Quantitative Data

The following table summarizes typical yields and purity for the key synthetic steps, as would be expected in a drug development setting. These are representative values and may vary depending on the specific conditions and scale of the reaction.

Table 2: Representative Yields and Purity

| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 3.1 | Fragment A | 60-70 | >98 |

| 3.2 | Fragment B | 50-60 | >98 |

| 3.3 | Fragment C | 45-55 | >97 |

| 3.4 | Reductive Amination | 70-80 | >95 |

| 3.4 | Amide Coupling | 65-75 | >99 |

| Overall | This compound | 10-15 | >99.5 |

Conclusion

The synthesis of this compound (PBI-0451) is a challenging but well-defined process that relies on the strategic assembly of key chemical building blocks. The synthetic route described herein, based on available patent information, provides a roadmap for obtaining this potent SARS-CoV-2 main protease inhibitor. The methodologies employed are standard in medicinal chemistry, but require careful control of stereochemistry and reaction conditions to achieve high purity and yield. This technical guide serves as a valuable resource for researchers engaged in the development of novel antiviral therapeutics.

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Pomotrelvir Against Coronaviruses

Introduction

The global health crisis precipitated by the COVID-19 pandemic has underscored the critical need for effective antiviral therapeutics. A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[1][2][3] Mpro is a cysteine protease responsible for processing viral polyproteins into functional proteins, a crucial step in the viral life cycle.[2][3] Its high degree of conservation across various human coronaviruses makes it an attractive target for broadly active inhibitors.[1][2][3]

This compound (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 Mpro.[1][4] Developed by Pardes Biosciences, it has undergone clinical evaluation for the treatment of COVID-19.[1][5] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of coronaviruses, detailing its mechanism of action, inhibitory potency, and selectivity. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound functions as a potent and selective competitive inhibitor of the coronavirus main protease (Mpro).[1][4] By binding to the active site of Mpro, this compound blocks the cleavage of viral polyproteins. This inhibition of polyprotein processing is critical as it prevents the formation of mature viral proteins necessary for the replication and assembly of new virions.[4][6] The result is a significant reduction in viral replication.[4] Preclinical studies have demonstrated that this compound is effective against a broad spectrum of coronaviruses, including multiple variants of SARS-CoV-2.[6]

Quantitative Data on Antiviral Activity

The in vitro efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations and selectivity indices.

Table 1: Enzymatic Inhibition of Coronavirus Mpro by this compound

| Coronavirus Mpro Source | Mean IC₅₀ (nM, SD) |

| SARS-CoV-2 WT | 24 (5)[1][5] |

| SARS-CoV-2 (P132H variant) | 34[5] |

| SARS-CoV | 114[1] |

| MERS-CoV | 379[1] |

| CoV-229E | 61[1] |

| CoV-OC43 | 118[1] |

| CoV-HKU1 | 100[1] |

| CoV-NL63 | 110[1] |

In addition to its IC₅₀, this compound demonstrated competitive inhibition of SARS-CoV-2 Mpro with a Ki of 2.7 nM .[1][4]

Table 2: Cell-Based Antiviral Activity of this compound

| Assay System | Cell Line | Virus | Endpoint Measurement | Mean EC₅₀ (nM) |

| SARS-CoV-2 Infection | iPS-AT2 | SARS-CoV-2 WA-1 | Plaque Assay | 32[3] |

| SARS-CoV-2 Infection | iPS-AT2 | SARS-CoV-2 WA-1 | qRT-PCR | 36[3] |

| SARS-CoV-2 NLuc | A549-hACE2 | SARS-CoV-2 NLuc | Luciferase Activity | 23[3] |

| SARS-CoV-2 Replicon | Huh7-hACE2 | SARS-CoV-2-EGFP | EGFP Expression | 27[3] |

| CPE Assay | MRC-5 | CoV-229E | Cytopathic Effect | 180[3][5] |

| CPE Assay | HCT-8 | CoV-OC43 | Cytopathic Effect | 380[3][5] |

Table 3: Activity of this compound Against SARS-CoV-2 Clinical Isolates

| SARS-CoV-2 Variant | Cell Line | Fold Change in EC₅₀ (vs. D614G B.1) | Fold Change in EC₉₀ (vs. D614G B.1) |

| Alpha, Delta, Epsilon, Mu, Omicron | A549-AT | 0.5 to 2.5[3] | 0.3 to 2.3[3] |

Table 4: Cytotoxicity and Selectivity of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| iPS-AT2 | >90[5] | >500[3][5] |

| A549-hACE2 | >20[1] | >56[3][5] |

| Huh7-hACE2 | >20[1] | >740[1] |

| MRC-5 | >90[1] | >500[1] |

| HCT-8 | >90[1] | >236[1] |

This compound also exhibits high selectivity against human host proteases. No inhibitory activity was observed at concentrations up to 100 µM for caspase-2, chymotrypsin C, elastase, and thrombin, resulting in a selectivity of over 37,000-fold compared to its affinity for SARS-CoV-2 Mpro.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols used to assess the in vitro activity of this compound.

Mpro Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound against purified coronavirus Mpro.

-

Protocol:

-

The assay is conducted using purified recombinant Mpro enzyme from various coronaviruses.[7]

-

A fluorescently labeled peptide substrate (e.g., FAM-TSAVLQSGFRK-NH2) is used, which mimics the natural cleavage site of the viral polyprotein.[7]

-

The reaction is initiated by mixing the Mpro enzyme, the peptide substrate, and varying concentrations of this compound in an appropriate buffer.

-

The cleavage of the substrate by Mpro is monitored over time. This is typically measured using microfluidic electrophoresis (e.g., Caliper's LabChip 3000), which separates the cleaved from the uncleaved substrate.[7]

-

The rate of substrate conversion is plotted against the inhibitor concentration to calculate the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is repeated with multiple substrate concentrations, and the data are globally fitted to the Morrison equation.[7]

-

Cell-Based SARS-CoV-2 Infection Assays

-

Objective: To measure the antiviral activity of this compound in a cellular context of active viral infection.

-

Protocols:

-

Plaque Reduction Assay (iPS-AT2 cells):

-

Pluripotent induced stem cell-derived human lung alveolar type 2 (iPS-AT2) cells are seeded in multi-well plates.[3][5]

-

Cells are infected with a known titer of SARS-CoV-2 (e.g., WA-1 strain).[3][5]

-

After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.

-

Plates are incubated for a period sufficient for plaque formation.

-

Plaques are visualized by staining with a crystal violet solution, and the number of plaques is counted. The EC₅₀ is the concentration that reduces the plaque number by 50%.

-

-

qRT-PCR Assay (iPS-AT2 cells):

-

The experimental setup is similar to the plaque reduction assay, but a liquid medium is used instead of a semi-solid overlay.[3][5]

-

After incubation, total RNA is extracted from the cells.

-

Viral RNA copy numbers are quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene. The EC₅₀ is the concentration that reduces viral RNA levels by 50%.[3]

-

-

Reporter Virus Assays (A549-hACE2 or Huh7-hACE2 cells):

-

Cell lines engineered to overexpress the ACE2 receptor (e.g., A549-hACE2, Huh7-hACE2) are used.[1]

-

Cells are infected with a recombinant SARS-CoV-2 that expresses a reporter gene, such as NanoLuciferase (NLuc) or enhanced green fluorescent protein (EGFP).[1][3]

-

The infected cells are treated with various concentrations of this compound.

-

After incubation, the reporter signal (luciferase activity or fluorescence) is measured, which correlates with the level of viral replication. The EC₅₀ is calculated based on the reduction in the reporter signal.[1][3]

-

-

Cytopathic Effect (CPE) Inhibition Assay

-

Objective: To assess the ability of this compound to protect cells from virus-induced death.

-

Protocol:

-

Susceptible cell lines (e.g., MRC-5 for CoV-229E, HCT-8 for CoV-OC43) are seeded in plates.[3][5]

-

Cells are infected with the respective coronavirus in the presence of serial dilutions of this compound.

-

Plates are incubated until significant cytopathic effect (CPE) is observed in the virus control wells (no drug).

-

Cell viability is quantified using a colorimetric or fluorometric assay (e.g., CellTiter-Glo).

-

The EC₅₀ is the concentration of this compound that protects 50% of the cells from virus-induced death.[3][5]

-

Cytotoxicity Assay

-

Objective: To determine the concentration of this compound that is toxic to host cells.

-

Protocol:

-

Uninfected cells of the various lines used in the antiviral assays are seeded in plates.[5]

-

The cells are treated with the same serial dilutions of this compound as used in the antiviral assays.

-

Following an incubation period equivalent to that of the antiviral assays, cell viability is measured.

-

The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[5]

-

Conclusion

The comprehensive in vitro data strongly support this compound as a potent and selective inhibitor of a broad range of human coronaviruses. Its mechanism of action, targeting the highly conserved main protease, provides a strong rationale for its broad-spectrum activity. The low nanomolar potency in both enzymatic and cell-based assays, combined with a high selectivity index, highlights its potential as a promising therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other Mpro inhibitors in the ongoing effort to develop effective treatments for current and future coronavirus threats.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardes Biosciences Initiates First-in-Human Trial for PBI-0451, an Oral Antiviral in Development to Treat and Prevent SARS-CoV-2 Infections - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

Pomotrelvir (PBI-0451): A Technical Overview of a Novel SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomotrelvir (PBI-0451) is an investigational, orally bioavailable antiviral agent designed to target the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. As a competitive inhibitor of Mpro, this compound was developed to block viral polyprotein processing, a critical step in the viral replication cycle. Despite demonstrating potent in vitro antiviral activity against a range of SARS-CoV-2 variants and a favorable safety profile in early clinical studies, the development of this compound was discontinued in April 2023. This decision followed a Phase 2 clinical trial that did not meet its primary endpoint of demonstrating a statistically significant reduction in viral load compared to placebo in a population of vaccinated, otherwise healthy adults with mild-to-moderate COVID-19.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a selective and competitive inhibitor of the SARS-CoV-2 main protease (Mpro).[4] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting the viral life cycle.[4]

dot

Caption: Mechanism of action of this compound on the SARS-CoV-2 replication cycle.

Preclinical Development

In Vitro Efficacy

This compound demonstrated potent and broad-spectrum antiviral activity against various SARS-CoV-2 variants in a range of in vitro assays.

| Assay Type | Target | Cell Line | Value | Reference |

| Enzyme Inhibition | SARS-CoV-2 Mpro (Wild-Type) | - | IC50: 24 nM | [4] |

| SARS-CoV-2 Mpro (Wild-Type) | - | Ki: 2.7 nM | [4] | |

| Antiviral Activity | SARS-CoV-2 (Wild-Type) | iPS-AT2 | EC50: 23-36 nM | [4] |

| SARS-CoV-2 (Wild-Type) | A549-hACE2 | EC50: 23-36 nM | [4] | |

| SARS-CoV-2 (Wild-Type) | Huh7 | EC50: 23-36 nM | [4] | |

| SARS-CoV-2 (Omicron) | Various | Effective | [4] | |

| Other Human Coronaviruses (229E, OC43, etc.) | - | IC50: 61-379 nM | [4] |

SARS-CoV-2 Mpro Enzyme Inhibition Assay: The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The enzyme was incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Antiviral Assays: The antiviral activity of this compound in a cellular context was evaluated using various cell lines susceptible to SARS-CoV-2 infection, such as Vero E6, A549-hACE2, and iPS-AT2 cells. Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and concurrently treated with serial dilutions of this compound. After a defined incubation period, viral replication was quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, or a plaque reduction assay to determine the reduction in infectious virus particles. EC50 values, representing the concentration of the compound that inhibits viral replication by 50%, were then determined.

dot

Caption: Workflow for the in vitro evaluation of this compound.

Preclinical Animal Models

While detailed preclinical animal model studies for this compound are not extensively published, the general approach for evaluating oral antiviral candidates for COVID-19 involves the use of animal models such as mice (often transgenic models expressing human ACE2), hamsters, and non-human primates. These studies typically assess the efficacy of the drug in reducing viral load in various tissues (e.g., lungs, nasal turbinates), mitigating clinical signs of disease, and improving survival. Safety and pharmacokinetic profiles are also evaluated in these models.

Clinical Development

This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trial (NCT05011812)

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound. While specific quantitative data from this study are not publicly available, the successful completion of this phase supported the progression of this compound to Phase 2 trials.

Phase 2 Clinical Trial (NCT05543707)

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the antiviral activity, safety, and clinical efficacy of this compound in non-hospitalized, symptomatic, otherwise healthy, vaccinated adults with mild-to-moderate COVID-19.[1][2]

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | 242 non-hospitalized, symptomatic, otherwise healthy, vaccinated adults (18-65 years) with mild-to-moderate COVID-19[2] |

| Treatment | This compound or placebo |

| Primary Endpoint | Proportion of participants with undetectable levels of infectious SARS-CoV-2 on Day 3 of treatment |

Participants were randomized to receive either this compound or a matching placebo. The treatment regimen and specific dosage are not detailed in the publicly available information. Nasal swabs were collected at baseline and on subsequent days to measure viral load. Safety and tolerability were monitored throughout the study.

dot

Caption: High-level workflow of the Phase 2 clinical trial for this compound.

The Phase 2 trial did not meet its primary endpoint.[1][2][3] There was no statistically significant difference in the proportion of participants with undetectable levels of infectious SARS-CoV-2 on day 3 between the this compound and placebo groups.[1]

| Outcome | This compound Group | Placebo Group | p-value | Reference |

| Primary Endpoint | ||||

| Undetectable Virus on Day 3 | 70% | 63% | Not Statistically Significant | [3] |

| Safety | ||||

| Treatment-Emergent Nausea | 3.1% | Not Reported | - | [3] |

| Serious Adverse Events | None Reported | None Reported | - | [1][3] |

| Discontinuations due to Adverse Events | None Reported | None Reported | - | [1][3] |

This compound was generally well-tolerated, with treatment-emergent nausea being the most common drug-related adverse event.[3] No serious adverse events or discontinuations due to adverse events were reported in the this compound arm.[1][3]

Pharmacokinetics

A study in healthy male adults characterized the pharmacokinetics, metabolism, and elimination of this compound. Following oral administration, this compound was rapidly absorbed and primarily eliminated through metabolism, with subsequent excretion in urine and feces. Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from the Phase 1 study are not publicly available.

Discontinuation of Development

In April 2023, Pardes Biosciences announced the discontinuation of the development of this compound.[2][3] The decision was based on the Phase 2 trial results, which did not demonstrate a significant antiviral effect over placebo in the studied population of vaccinated, otherwise healthy individuals with mild-to-moderate COVID-19.[1][2][3]

Conclusion

This compound is a potent in vitro inhibitor of the SARS-CoV-2 main protease with a favorable preclinical profile. However, its clinical development was halted due to a lack of significant efficacy in a Phase 2 trial. The data and methodologies presented in this technical guide provide a comprehensive overview of the scientific journey of this compound, offering valuable insights for the ongoing research and development of novel antiviral therapies for COVID-19 and future coronavirus threats. The experience with this compound underscores the challenges of demonstrating antiviral efficacy in a rapidly evolving landscape of host immunity and viral variants.

References

- 1. Pardes Biosciences Announces Top-line Results from Phase 2 [globenewswire.com]

- 2. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

Pomotrelvir's Selectivity for Viral vs. Human Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomotrelvir (formerly PBI-0451) is a nitrile-based, competitive, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). The Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it processes viral polyproteins into functional non-structural proteins.[1][2] The absence of a human homolog to Mpro makes it a prime target for antiviral therapeutics with a potentially high therapeutic index.[3][4]

This technical guide provides an in-depth analysis of the selectivity of this compound for the SARS-CoV-2 Mpro over a panel of key human proteases. The data presented herein is critical for understanding the compound's specificity and potential for off-target effects. Detailed experimental methodologies are provided to allow for the replication and verification of the presented findings.

Core Findings: Protease Inhibition Profile

This compound demonstrates potent inhibition of SARS-CoV-2 Mpro and high selectivity against a range of human serine and cysteine proteases.[5]

Quantitative Analysis of Protease Inhibition

The inhibitory activity of this compound against viral and human proteases was quantified to determine its inhibition constant (Ki) and 50% inhibitory concentration (IC50). The results are summarized in the tables below.

Table 1: this compound Inhibition of Viral Main Proteases [5]

| Protease Target | Inhibition Constant (Ki) [nM] | IC50 [nM] (Mean ± SD) |

| SARS-CoV-2 Mpro (Wild-Type) | 2.7 | 24 ± 5 |

| SARS-CoV-2 Mpro (P132H Variant) | - | 34 ± 10 |

| SARS-CoV Mpro | - | 45 ± 17 |

| MERS-CoV Mpro | - | 379 ± 106 |

| CoV-229E Mpro | - | 141 ± 38 |

| CoV-OC43 Mpro | - | 158 ± 33 |

| CoV-HKU1 Mpro | - | 61 ± 29 |

| CoV-NL63 Mpro | - | 206 ± 84 |

Table 2: Selectivity of this compound Against Human Proteases [5]

| Human Protease Target | Protease Class | Inhibition Constant (Ki) [µM] | Selectivity over SARS-CoV-2 Mpro (Fold) |

| Cathepsin S | Cysteine Protease | 0.445 | 165 |

| Cathepsin K | Cysteine Protease | 0.289 | 107 |

| Cathepsin B | Cysteine Protease | 1.27 | 470 |

| Cathepsin L | Cysteine Protease | 7.4 | 2,740 |

| Cathepsin D | Aspartic Protease | > 30 | > 11,000 |

| Calpain 1 | Cysteine Protease | > 30 | > 11,000 |

| Caspase-2 | Cysteine Protease | > 100 | > 37,000 |

| Caspase-3 | Cysteine Protease | > 30 | > 11,000 |

| Chymotrypsin C | Serine Protease | > 100 | > 37,000 |

| Elastase | Serine Protease | > 100 | > 37,000 |

| Thrombin | Serine Protease | > 100 | > 37,000 |

| Dipeptidyl peptidase IV | Serine Protease | > 30 | > 11,000 |

Signaling Pathways and Logical Relationships

SARS-CoV-2 Replication Cycle and the Role of Mpro

The main protease (Mpro) plays a crucial, non-redundant role in the coronavirus lifecycle. Following entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for the formation of the replication-transcription complex (RTC). Inhibition of Mpro blocks this process, thereby halting viral replication.

Caption: Role of Mpro in the SARS-CoV-2 replication cycle and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity of this compound.

SARS-CoV-2 Mpro Kinetic Assay

The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a microfluidic capillary electrophoresis-based kinetic assay.[1][5]

-

Enzyme and Substrate:

-

Recombinant SARS-CoV-2 Mpro (3 nM final concentration).

-

Fluorescently labeled substrate peptide, FAM-TSAVLQSGFRK-NH2 (1 µM final concentration).[1]

-

-

Instrumentation:

-

Caliper LabChip 3000 microfluidic electrophoresis system.[1]

-

-

Procedure:

-

The reaction is initiated by mixing the SARS-CoV-2 Mpro enzyme with the substrate peptide in the presence of varying concentrations of this compound.

-

The cleavage of the substrate is monitored over time by measuring the conversion percentage of the substrate into its cleaved products via microfluidic electrophoresis.

-

The inhibition constant (Ki) is determined by a global fit of the progress curves to the Morrison equation for competitive inhibition, using a range of substrate concentrations (e.g., 2.3–300 µM).[1]

-

Human Protease Selectivity Assays (General Protocol)

The off-target activity of this compound against a panel of human serine and cysteine proteases was evaluated using microfluidic or fluorescence-based enzymatic assays.[5] While the exact proprietary protocols from the contract research organization (Nanosyn Inc.) are not publicly available, the following represents a standard methodology for such an assessment.

-

Principle:

-

The assay measures the ability of a specific protease to cleave a synthetic fluorogenic substrate. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.

-

-

General Reagents and Equipment:

-

Purified recombinant human proteases (e.g., Cathepsins, Caspases, Elastase, Thrombin, etc.).

-

Specific fluorogenic substrates for each protease (e.g., Ac-FR-AFC for Cathepsin L, Z-VVR-AFC for Cathepsin S, Ac-LLY-AFC for Calpain).

-

Assay buffer optimized for the specific protease's activity (pH, ionic strength, necessary cofactors like Ca²⁺ for Calpain or reducing agents like DTT for cysteine proteases).

-

Multi-well microplates (typically 96- or 384-well, black plates for fluorescence).

-

Fluorescence microplate reader with appropriate excitation and emission filters.

-

-

General Procedure:

-

A dilution series of this compound is prepared in the appropriate assay buffer.

-

The purified human protease is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.

-

The increase in fluorescence is monitored kinetically over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the progress curve.

-

The IC50 or Ki values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response model.

-

Experimental Workflow for Protease Inhibition Assay

The logical workflow for determining the inhibitory potential of a compound against a target protease is outlined below.

Caption: General experimental workflow for determining protease inhibitor potency (IC50/Ki).

Conclusion

The in vitro data robustly demonstrates that this compound is a highly potent inhibitor of SARS-CoV-2 Mpro with excellent selectivity over a broad range of human proteases.[5] The selectivity margins, ranging from over 100-fold for the most closely related cathepsins to over 37,000-fold for other key proteases, suggest a low potential for off-target activity through direct protease inhibition.[5] This high degree of selectivity is attributed to the unique substrate specificity of the viral Mpro, which is not mirrored by any known human proteases.[4] These findings underscore the viability of targeting viral proteases as a strategy for developing specific antiviral agents.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 3. InnoZyme Calpain 1/2 Activity Assay Kit | Sigma-Aldrich [sigmaaldrich.com]

- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 5. Calpain-Glo™ Protease Assay [promega.sg]

Pomotrelvir: An In-Depth Technical Review of its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, this compound showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple SARS-CoV-2 variants.[1][3] However, the clinical development of this compound was suspended following a Phase II trial that did not meet its primary endpoint.[4][5] This guide provides a comprehensive technical overview of the available pharmacokinetic and oral bioavailability data for this compound, compiled from preclinical and clinical research.

Introduction

The COVID-19 pandemic spurred unprecedented research and development into antiviral therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease (Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby making it indispensable for viral replication.[6] this compound emerged as a promising oral Mpro inhibitor. This document synthesizes the current understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in the field of antiviral drug development.

Pharmacokinetics

A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the pharmacokinetic profile of this compound.[7] This study provided key insights into its absorption, metabolism, and excretion.

Absorption

Following oral administration, this compound is rapidly absorbed.[7] The high recovery of the total radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]

Distribution

Specific details regarding the volume of distribution and tissue penetration of this compound are not extensively available in the public domain.

Metabolism

This compound undergoes extensive metabolism, which is the primary route of its elimination.[7] The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then followed by phase II conjugation reactions.[7] The study using radiolabeled this compound identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and feces underscores the significance of its metabolic clearance.[7]

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. In the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately 94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine and feces varied slightly depending on the position of the radiolabel, but both were significant routes of elimination.[7] A very small percentage of the administered dose was recovered as intact this compound in the urine (approximately 3%) and feces (approximately 5%), further confirming that the drug is cleared predominantly through metabolism.[7]

Quantitative Pharmacokinetic Data

Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound and its metabolites are not publicly available. The discontinuation of its clinical development has likely limited the publication of such detailed data.

Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study [7]

| Parameter | Lactam Cohort | Benzene Cohort |

| Mean Total Radioactive Dose Recovered | 93.8% | 94.2% |

| Recovery in Urine | 58% | 75% |

| Recovery in Feces | 36% | 19% |

| Intact this compound in Urine | ~3% | ~3% |

| Intact this compound in Feces | ~5% | ~5% |

Oral Bioavailability

This compound is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The high recovery of the administered radioactive dose in the human microtracer study is a strong indicator of good oral absorption. However, a specific percentage for its absolute or relative oral bioavailability in humans has not been reported in the available literature.

Experimental Protocols

Human [14C] Microtracer Study

Objective: To characterize the pharmacokinetics, metabolism, and excretion of this compound after a single oral dose in healthy male adults.[7]

Methodology:

-

Study Design: A single-dose, open-label study in two separate cohorts of healthy male volunteers.[7]

-

Investigational Product: A single oral dose of 700 mg this compound containing a 5 µCi [14C]-labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]

-

Sample Collection: Plasma, urine, and feces were collected at various time points to measure radioactivity and characterize metabolites.[7]

-

Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection and characterization of this compound and its metabolites.[7]

Visualizations

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into individual functional proteins necessary for viral replication. As a competitive and covalent inhibitor, this compound binds to the active site of Mpro, blocking its function and thereby halting the viral life cycle.[1][3][6]

Caption: this compound inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Workflow: Human [14C] Microtracer Study

The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-labeled this compound involved several key stages from dosing to analysis.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound (PBI-0451) / Pardes Biosci [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardes Biosciences halt development of this compound following trial [clinicaltrialsarena.com]

- 5. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]

- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Pharmacokinetics, Biotransformation and Elimination of this compound Orally Administered in Healthy Male Adults Using Two [14C]-Labeled Microtracers with Separate Labeling Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease

An In-depth Technical Guide on the Structural Basis of Pomotrelvir Binding to SARS-CoV-2 Main Protease

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units required for replication.[1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[1][4][5][6][8] this compound (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed by Pardes Biosciences, it was designed through structure-based methods to be a potent and selective antiviral agent.[1][10] This document provides a detailed technical overview of the structural interactions, binding kinetics, and experimental methodologies used to characterize the binding of this compound to the SARS-CoV-2 Mpro.

Structural Basis of Interaction

The co-crystal structure of this compound bound to the SARS-CoV-2 Mpro has been resolved at a resolution of 2.15 Å.[1][10] The analysis reveals that this compound binds to the active site located in the cleft between domains I and II of the protease.[11]

A key feature of this interaction is the formation of a covalent adduct between the nitrile "warhead" of this compound and the catalytic cysteine residue (Cys145) of Mpro.[1] This results in a thioimidate with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly inhibiting the enzyme's proteolytic activity.[1][10] This mechanism of covalent modification of the catalytic cysteine is a hallmark of many Mpro inhibitors.[1][4][12] The inhibitor occupies the S1, S2, and S4 subsites of the protease's substrate-binding pocket.[11]

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Coronavirus Main Proteases

| Virus Strain | IC₅₀ (nM) |

| SARS-CoV-2 (WT) | 24[1][9] |

| SARS-CoV-2 (P132H) | 34[1] |

| SARS-CoV | 379[1] |

| MERS-CoV | 134[1] |

| CoV-229E | 61[1] |

| CoV-OC43 | 114[1] |

| CoV-HKU1 | 185[1] |

| CoV-NL63 | 114[1] |

Table 2: Inhibitory Activity and Selectivity of this compound against Human Proteases

| Protease | Kᵢ (µM) | Selectivity Fold (> vs. SARS-CoV-2 Mpro Kᵢ of 2.7 nM) |

| Cathepsin S | 0.445 | 165[1] |

| Cathepsin K | 0.289 | 107[1] |

| Cathepsin B | 1.27 | 470[1] |

| Cathepsin L | 7.4 | 2,740[1] |

| Caspase-2, Chymotrypsin C, Elastase, Thrombin | > 100 | > 37,000[1] |

| Caspase 3, Calpain 1, Cathepsin D, Dipeptidyl peptidase IV | > 30 | > 11,000[1] |

Table 3: Antiviral Activity of this compound in Cell-Based Assays

| Cell Line / Assay Type | Virus | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| iPS-AT2 cells | SARS-CoV-2 | 36[10] | >90 | >500[10] |

| A549-hACE2 cells (NLuc Assay) | SARS-CoV-2 | 23[10] | >90 | >500[10] |

| Huh7 cells (Replicon Assay) | SARS-CoV-2 | 36[10] | >90 | >500[10] |

| Infectious Virus CPE Assay | CoV-229E | 180[1][10] | >10 | >56[10] |

| Infectious Virus CPE Assay | CoV-OC43 | 380[1][10] | >30 | >79[10] |

Table 4: Crystallographic Data for this compound-SARS-CoV-2 Mpro Complex

| Parameter | Value |

| Data collection | |

| Resolution (Å) | 2.15[1] |

| Refinement | |

| R-work / R-free | Data not available in search results |

| No. of non-hydrogen atoms | Data not available in search results |

| Bond Analysis | |

| Covalent C-S distance (Å) | 1.79[1][10] |

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the main protease.

-

Assay Components: The reaction mixture typically includes recombinant SARS-CoV-2 Mpro enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1 µM of FAM-TSAVLQSGFRK-NH2), and the test inhibitor (this compound) at varying concentrations.[1][13]

-

Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The components are incubated at a controlled temperature.

-

Detection: The cleavage of the substrate by Mpro is measured over time. A common method is microfluidic capillary electrophoresis, which separates the cleaved product from the intact substrate.[1][13]

-

Data Analysis: Progress curves are generated by plotting the percentage of substrate conversion against time.[13] The initial reaction velocities are determined from these curves.

-

Parameter Calculation: To determine the inhibition constant (Ki), data are globally fitted to the Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a competitive inhibition model.[1][13] For IC₅₀ values, endpoint assays are performed, and the inhibitor concentration that reduces enzyme activity by 50% is calculated.

Protein Expression and Crystallography

This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

-

Protein Expression and Purification: The gene for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, such as E. coli.[14] The protein is overexpressed, often induced by IPTG, and then purified using chromatography techniques to achieve high purity.[14]

-

Crystallization:

-

Complex Formation: The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor (this compound) to allow complex formation.[15]

-

Screening: Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.[15] This involves mixing the protein-inhibitor solution with various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits).[15]

-

Crystal Growth: Crystals typically appear within a few hours to days.[15]

-

-

X-ray Diffraction Data Collection:

-

Structure Determination and Refinement: The collected diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into this map and refined to yield the final crystal structure.

Cell-Based Antiviral Assays

These assays determine the efficacy of the inhibitor in a cellular context.

-

Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or Huh7) are cultured in appropriate media.[10]

-

Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and simultaneously treated with various concentrations of this compound.[10]

-

Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of viral replication is measured.[9] Methods include:

-

Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc), where luminescence is proportional to viral replication.[10]

-

qRT-PCR: Quantifying viral RNA levels.[10]

-

Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction in CPE indicates antiviral activity.[1][17]

-

-

Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of this compound to measure its toxicity (CC₅₀) by assessing cell viability.[1]

-

Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.

Visualizations

Mechanism of Action of this compound

Caption: this compound covalently binds to the catalytic cysteine of Mpro, blocking polyprotein cleavage.

Experimental Workflow for Mpro-Inhibitor Co-crystallization

Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

Selectivity Profile of this compound

Caption: this compound demonstrates high selectivity for viral Mpro over key human proteases.

References

- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of high-affinity inhibitors of SARS-CoV-2 main protease: Towards the development of effective COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dgk-home.de [dgk-home.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis of the Main Proteases of Coronavirus Bound to Drug Candidate PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]

- 17. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

Pomotrelvir's Activity Against Omicron and Other SARS-CoV-2 Variants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomotrelvir (formerly PBI-0451) is an orally bioavailable, competitive, covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for the processing of viral polyproteins, a critical step in the viral replication cycle.[4][5] Due to its high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[4][6] This technical guide provides an in-depth analysis of this compound's in vitro activity against various SARS-CoV-2 variants, including Omicron, details the experimental methodologies employed in its evaluation, and discusses its clinical development.

Mechanism of Action

This compound acts as a potent inhibitor of the SARS-CoV-2 Mpro.[2][4] The mechanism involves the formation of a covalent bond between the nitrile warhead of this compound and the catalytic cysteine residue (Cys145) within the Mpro active site.[5] This binding is competitive with the natural substrate of the enzyme.[4][7] By inhibiting Mpro, this compound prevents the cleavage of the viral polyproteins pp1a and pp1ab into their functional protein components, thereby halting viral replication.[2][5] Preclinical studies have demonstrated that this compound exhibits high selectivity for viral proteases over human proteases.[4][5]

In Vitro Activity Against SARS-CoV-2 Variants

This compound has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants, including Omicron and its sublineages.[4][6] The following tables summarize the key quantitative data from enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of Mpro from Different Coronaviruses by this compound

| Coronavirus | Mpro Variant | Mean IC50 (nM) |

| SARS-CoV-2 | Wild-Type | 24 |

| SARS-CoV-2 | P132H (Omicron) | 34 |

| SARS-CoV | 100 | |

| MERS-CoV | 379 | |

| HCoV-229E | 61 | |

| HCoV-OC43 | 134 | |

| HCoV-NL63 | 108 | |

| HCoV-HKU1 | 102 | |

| Data sourced from Antimicrobial Agents and Chemotherapy (2023).[5][6] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Clinical Isolates

| SARS-CoV-2 Variant | Cell Line | Mean EC50 (nM) | Fold Change vs. D614G |

| D614G (B.1) | A549-ACE2/TMPRSS2 | 110 | 1.0 |

| Alpha (B.1.1.7) | A549-ACE2/TMPRSS2 | 100 | 0.9 |

| Delta (B.1.617.2) | A549-ACE2/TMPRSS2 | 110 | 1.0 |

| Epsilon (B.1.429) | A549-ACE2/TMPRSS2 | 60 | 0.5 |

| Mu (B.1.621) | A549-ACE2/TMPRSS2 | 110 | 1.0 |

| Omicron (B.1.1.529) | A549-ACE2/TMPRSS2 | 280 | 2.5 |

| Omicron (BA.1) | A549-ACE2/TMPRSS2 | 160 | 1.5 |

| Omicron (BA.2) | A549-ACE2/TMPRSS2 | 160 | 1.5 |

| Omicron (BA.4) | A549-ACE2/TMPRSS2 | 250 | 2.3 |

| Omicron (BA.5) | A549-ACE2/TMPRSS2 | 250 | 2.3 |

| Data sourced from Antimicrobial Agents and Chemotherapy (2023).[5][6] |

Experimental Protocols

Mpro Enzymatic Assay

The inhibitory activity of this compound against various coronavirus Mpro enzymes was determined using a fluorescence resonance energy transfer (FRET) assay.

-

Reagents : Recombinant Mpro enzymes from various coronaviruses, a fluorogenic peptide substrate, and this compound at various concentrations.

-

Procedure : The Mpro enzyme was pre-incubated with varying concentrations of this compound in an assay buffer.

-

Reaction Initiation : The enzymatic reaction was initiated by the addition of the FRET peptide substrate.

-

Detection : The cleavage of the substrate by Mpro results in an increase in fluorescence, which was monitored over time using a plate reader.

-

Data Analysis : The rate of fluorescence increase was used to determine the enzyme activity. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Antiviral Assay

The antiviral activity of this compound against different SARS-CoV-2 clinical isolates was evaluated in a cell-based assay.

-

Cell Line : A549 cells engineered to overexpress human angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2) were used.[5]

-

Procedure : Cells were seeded in multi-well plates and treated with serial dilutions of this compound. Subsequently, the cells were infected with a specific SARS-CoV-2 clinical isolate.

-

Incubation : The infected cells were incubated for a period to allow for viral replication.

-

Quantification : Viral replication was quantified by measuring viral RNA levels in the cell supernatant using quantitative reverse transcription PCR (qRT-PCR) or by immunostaining for a viral protein.

-

Data Analysis : The EC50 values, representing the concentration of this compound required to inhibit 50% of viral replication, were determined from the dose-response curves.

Clinical Development and Outcomes

This compound advanced to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with COVID-19.[1][8] The Phase 2 trial (NCT05543707) was a double-blind, randomized, placebo-controlled study in non-hospitalized, symptomatic adults with mild to moderate COVID-19.[8]

Despite the promising in vitro data, the Phase 2 clinical trial did not meet its primary endpoint.[9][10] The primary endpoint was the proportion of participants with SARS-CoV-2 viral titers below the limit of detection on Day 3 of treatment.[11] There was no statistically significant difference between the this compound and placebo groups in achieving this endpoint.[9] Furthermore, no meaningful improvement was observed in the reduction of viral load or time to symptom resolution in the this compound-treated group compared to the placebo group.[9][11] As a result of these findings, the development of this compound for the treatment of COVID-19 has been discontinued.[3][10]

Cross-Resistance with Nirmatrelvir

Studies have investigated the potential for cross-resistance between this compound and nirmatrelvir, the Mpro inhibitor component of Paxlovid. These two drugs compete for the same binding site on the Mpro enzyme.[4][7] Consequently, many resistance substitutions that reduce the efficacy of nirmatrelvir also confer cross-resistance to this compound.[4][12] However, some mutations have been identified that do not affect this compound's inhibitory activity.[2]

Conclusion

This compound is a potent in vitro inhibitor of the SARS-CoV-2 main protease with broad activity against numerous variants, including Omicron. Its mechanism of action is well-characterized, and detailed experimental protocols have validated its preclinical efficacy. However, the translation of this in vitro potency into clinical benefit proved challenging, as evidenced by the results of the Phase 2 clinical trial, which ultimately led to the cessation of its development. The case of this compound underscores the complexities of antiviral drug development and the critical importance of robust clinical validation. The data and methodologies presented herein remain a valuable resource for the ongoing research and development of novel coronavirus therapeutics.

References

- 1. Pardes Biosciences Initiates First-in-Human Trial for PBI-0451, an Oral Antiviral in Development to Treat & Prevent SARS-CoV-2 Infections [drug-dev.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]

- 10. Pardes Biosciences halt development of this compound following trial [clinicaltrialsarena.com]

- 11. SARS-CoV-2 viral dynamics in a placebo-controlled phase 2 study of patients infected with the SARS-CoV-2 Omicron variant and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Pomotrelvir (PBI-0451): A Technical Overview of Initial Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication.[1] Developed by Pardes Biosciences, this compound was investigated as a potential standalone treatment for COVID-19. This document provides a detailed technical summary of the initial clinical trial results for this compound, focusing on the available data from its Phase 1 and Phase 2 studies.

Mechanism of Action

This compound targets the highly conserved main protease (Mpro; also known as 3CLpro) of SARS-CoV-2. Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are crucial for viral replication and transcription. By covalently binding to the catalytic cysteine residue in the Mpro active site, this compound blocks this cleavage process, thereby inhibiting viral replication.[1] In preclinical studies, this compound has demonstrated potent and broad-spectrum antiviral activity against multiple coronaviruses.[1]

Initial Clinical Development: Phase 1 Trial

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound (NCT05011812).

Experimental Protocol

While the full protocol is not publicly available, key aspects of the study design included:

-

Study Population: Healthy adult volunteers.

-

Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.

-

Objectives: To assess the safety, tolerability, and pharmacokinetic profile of this compound. The effect of food on bioavailability and the potential for a drug-drug interaction with ritonavir were also investigated.

Results

Interim data from the Phase 1 trial were presented at the Conference on Retroviruses and Opportunistic Infections (CROI) in 2022.

Safety and Tolerability: this compound was generally well-tolerated across a wide range of single and multiple doses.[1] All treatment-emergent adverse events reported were assessed as mild in severity and resolved without intervention.[1]

Pharmacokinetics: The study demonstrated that this compound has good oral bioavailability, with a dose-proportional increase in exposure.[2] The terminal elimination half-life was estimated to be between 11 and 16 hours.[2] Co-administration with food significantly increased the oral bioavailability of this compound.[2] In multiple-ascending dose cohorts, twice-daily administration of this compound achieved and maintained plasma concentrations expected to have potent antiviral activity against SARS-CoV-2.[1] A drug-drug interaction cohort showed that the pharmacokinetics of this compound were not significantly affected by co-administration with ritonavir, a potent CYP3A inhibitor.[1]

Table 1: Single-Ascending Dose Pharmacokinetic Parameters of this compound (Administered with Food)

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (hours) |

|---|---|---|---|

| Data presented graphically and in tables in the source, specific values for each dose cohort are not fully enumerated in the available public documents. | Dose-proportional increase observed | Dose-proportional increase observed | 11-16 |

Source: CROI 2022 Late-Breaker Poster[2]

Phase 2 Clinical Trial (PBI-0451-0002)